molecular formula C17H15ClN4O3S B11662159 3-(5-chlorothiophen-2-yl)-N'-[(E)-(3-ethoxy-2-hydroxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide CAS No. 302918-73-6

3-(5-chlorothiophen-2-yl)-N'-[(E)-(3-ethoxy-2-hydroxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide

Cat. No.: B11662159
CAS No.: 302918-73-6
M. Wt: 390.8 g/mol
InChI Key: IZANNFLXEWSGDT-DJKKODMXSA-N
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Description

3-(5-chlorothiophen-2-yl)-N’-[(E)-(3-ethoxy-2-hydroxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure that includes a chlorothiophene ring, a pyrazole ring, and a hydrazide group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-chlorothiophen-2-yl)-N’-[(E)-(3-ethoxy-2-hydroxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 5-chlorothiophene-2-carboxylic acid with hydrazine hydrate to form the corresponding hydrazide. This intermediate is then reacted with 3-ethoxy-2-hydroxybenzaldehyde under reflux conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(5-chlorothiophen-2-yl)-N’-[(E)-(3-ethoxy-2-hydroxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorothiophene ring allows for nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted thiophenes.

Scientific Research Applications

3-(5-chlorothiophen-2-yl)-N’-[(E)-(3-ethoxy-2-hydroxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(5-chlorothiophen-2-yl)-N’-[(E)-(3-ethoxy-2-hydroxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 5-chlorothiophene-2-carboxylic acid
  • 3-ethoxy-2-hydroxybenzaldehyde
  • 1H-pyrazole-5-carbohydrazide

Uniqueness

What sets 3-(5-chlorothiophen-2-yl)-N’-[(E)-(3-ethoxy-2-hydroxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide apart is its unique combination of functional groups, which allows for a diverse range of chemical reactions and applications. Its structure provides a balance of reactivity and stability, making it a valuable compound in various fields of research.

Properties

CAS No.

302918-73-6

Molecular Formula

C17H15ClN4O3S

Molecular Weight

390.8 g/mol

IUPAC Name

5-(5-chlorothiophen-2-yl)-N-[(E)-(3-ethoxy-2-hydroxyphenyl)methylideneamino]-1H-pyrazole-3-carboxamide

InChI

InChI=1S/C17H15ClN4O3S/c1-2-25-13-5-3-4-10(16(13)23)9-19-22-17(24)12-8-11(20-21-12)14-6-7-15(18)26-14/h3-9,23H,2H2,1H3,(H,20,21)(H,22,24)/b19-9+

InChI Key

IZANNFLXEWSGDT-DJKKODMXSA-N

Isomeric SMILES

CCOC1=CC=CC(=C1O)/C=N/NC(=O)C2=NNC(=C2)C3=CC=C(S3)Cl

Canonical SMILES

CCOC1=CC=CC(=C1O)C=NNC(=O)C2=NNC(=C2)C3=CC=C(S3)Cl

Origin of Product

United States

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